molecular formula C20H18O10 B15197254 (+)-Di-4-Anisoyl-D-tartaric acid

(+)-Di-4-Anisoyl-D-tartaric acid

Cat. No.: B15197254
M. Wt: 418.3 g/mol
InChI Key: KWWCVCFQHGKOMI-AAFJCEBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Di-4-Anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is known for its applications in asymmetric synthesis and chiral resolution. The compound is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone, which imparts unique stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Di-4-Anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with anisoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Di-4-Anisoyl-D-tartaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The anisoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anisoyl ketones, while reduction can produce anisoyl alcohols.

Scientific Research Applications

(+)-Di-4-Anisoyl-D-tartaric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.

    Medicine: It is used in the development of chiral drugs and pharmaceuticals.

    Industry: The compound finds applications in the production of chiral catalysts and materials.

Mechanism of Action

The mechanism of action of (+)-Di-4-Anisoyl-D-tartaric acid involves its interaction with chiral centers in target molecules. The anisoyl groups provide steric hindrance, which influences the orientation and reactivity of the compound. This interaction is crucial in asymmetric synthesis, where the compound acts as a chiral template to induce the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    Di-4-Anisoyl-L-tartaric acid: The enantiomer of (+)-Di-4-Anisoyl-D-tartaric acid, used in similar applications but with opposite stereochemistry.

    Di-4-Methoxybenzoyl-D-tartaric acid: A compound with similar structure but different substituents, used in chiral resolution.

    Di-4-Bromobenzoyl-D-tartaric acid: Another structurally similar compound with bromine substituents, used in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of anisoyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in chiral resolution and asymmetric synthesis compared to other similar compounds.

Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16?/m1/s1

InChI Key

KWWCVCFQHGKOMI-AAFJCEBUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O[C@H](C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.